molecular formula C24H23ClN2O3 B5175669 N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide

N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide

Cat. No.: B5175669
M. Wt: 422.9 g/mol
InChI Key: RAJNAFGEILXKGR-UHFFFAOYSA-N
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Description

N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a butoxybenzoyl group, an amide linkage, and a chlorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the butoxybenzoyl intermediate. This intermediate is then reacted with an appropriate amine to form the amide linkage. The final step involves the introduction of the chlorobenzamide group under controlled conditions. Common reagents used in these reactions include butoxybenzoyl chloride, aniline derivatives, and chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-thiophenecarboxamide
  • N-[4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide

Uniqueness

N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-2-3-14-30-20-11-6-8-17(15-20)23(28)26-18-9-7-10-19(16-18)27-24(29)21-12-4-5-13-22(21)25/h4-13,15-16H,2-3,14H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNAFGEILXKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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